molecular formula C14H20N2O2 B3204002 3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester CAS No. 1026445-12-4

3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No. B3204002
M. Wt: 248.32 g/mol
InChI Key: PAQAPNMIMNVLJD-UHFFFAOYSA-N
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Description

“3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester” is a chemical compound with the molecular formula C14H20N2O2 . It is also known by other names such as “benzyl (3R)-3-(ethylamino)pyrrolidine-1-carboxylate” and "1-Pyrrolidinecarboxylic acid, 3-(ethylamino)-, phenylmethyl ester" .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester”, often involves the use of primary amines with diols catalyzed by a Cp*Ir complex . Other methods include the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst . Acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols is also a common method .


Molecular Structure Analysis

The molecular structure of “3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, an ethylamino group attached to the 3rd position of the ring, and a benzyl ester group attached to the carboxylic acid .


Chemical Reactions Analysis

The chemical reactions involving “3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester” are likely to be similar to those of other esters and pyrrolidine derivatives. For instance, esters are produced when carboxylic acids are heated with alcohols in the presence of an acid catalyst . Pyrrolidines can be synthesized through various methods, including N-heterocyclization of primary amines with diols .


Physical And Chemical Properties Analysis

The molecular weight of “3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester” is 248.32 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

properties

IUPAC Name

benzyl 3-(ethylamino)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-15-13-8-9-16(10-13)14(17)18-11-12-6-4-3-5-7-12/h3-7,13,15H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQAPNMIMNVLJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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